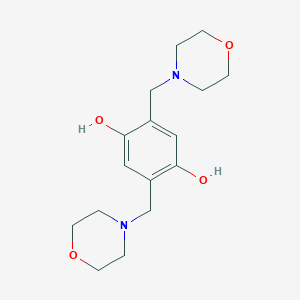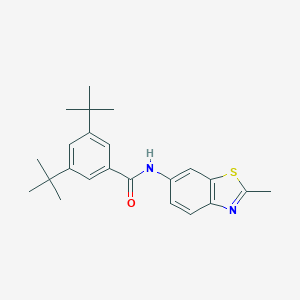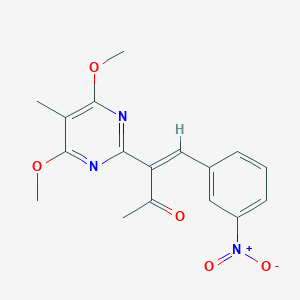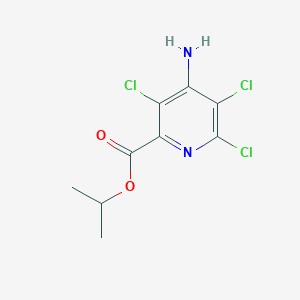
4,6-bis(ethylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-bis(ethylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with ethylamino groups and a phenoxyethyl cyanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-bis(ethylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide typically involves multiple steps, starting with the formation of the triazine ring. One common method involves the reaction of cyanuric chloride with ethylamine under controlled conditions to introduce the ethylamino groups. This is followed by the reaction with 2-phenoxyethylamine to attach the phenoxyethyl cyanamide moiety. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4,6-bis(ethylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazine ring, where the ethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4,6-bis(ethylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. It may have applications in the treatment of certain diseases due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 4,6-bis(ethylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- [4,6-Diamino-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide
- [4,6-Bis(methylamino)-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide
Uniqueness
Compared to similar compounds, 4,6-bis(ethylamino)-1,3,5-triazin-2-yl(2-phenoxyethyl)cyanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
306318-66-1 |
|---|---|
Fórmula molecular |
C16H21N7O |
Peso molecular |
327.38g/mol |
Nombre IUPAC |
[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide |
InChI |
InChI=1S/C16H21N7O/c1-3-18-14-20-15(19-4-2)22-16(21-14)23(12-17)10-11-24-13-8-6-5-7-9-13/h5-9H,3-4,10-11H2,1-2H3,(H2,18,19,20,21,22) |
Clave InChI |
IVVLDNNTNMUFHJ-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=NC(=N1)N(CCOC2=CC=CC=C2)C#N)NCC |
SMILES canónico |
CCNC1=NC(=NC(=N1)N(CCOC2=CC=CC=C2)C#N)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,3'-[(2,2',3,3',5,5',6,6'-Octafluorobiphenyl-4,4'-diyl)bis(oxy)]dianiline](/img/structure/B376994.png)
![N-{2,2-dichloro-1-[(4-methyl-6-{2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethoxy}-2-pyrimidinyl)sulfanyl]vinyl}-2,2-dimethylpropanamide](/img/structure/B376995.png)
![N-benzyl-N-[(E)-pyridin-4-ylmethylideneamino]aniline](/img/structure/B376996.png)
![2-Ethoxyethyl 2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]propanoate](/img/structure/B376998.png)


![4-(2,3,5,6-Tetrafluoro-4-{4-[(4-fluorobenzoyl)oxy]phenoxy}phenoxy)phenyl 4-fluorobenzoate](/img/structure/B377004.png)
![[3-[2,3,5,6-Tetrafluoro-4-[3-(4-fluorobenzoyl)oxyphenoxy]phenoxy]phenyl] 4-fluorobenzoate](/img/structure/B377005.png)
![1-[1,1'-Biphenyl]-4-ylbenzo[f]quinoline](/img/structure/B377006.png)
![6-(4-Chlorophenyl)-2-(2-fluorophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B377010.png)
